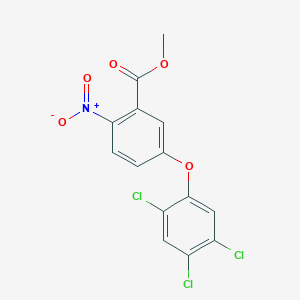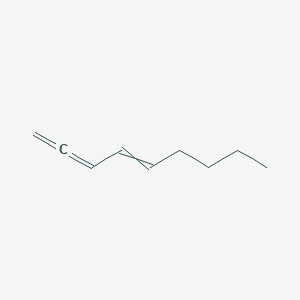
Nona-1,2,4-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nona-1,2,4-triene is an organic compound characterized by its unique structure, which includes three double bonds This compound is part of the triene family, which consists of molecules with three carbon-carbon double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
Nona-1,2,4-triene can be synthesized through several methods. One common approach involves the [6π+2π] cycloaddition of alkynes and 1,2-dienes to cyclohepta-1,3,5-trienes in the presence of a catalytic system such as (acac)2TiCl2-Et2AlCl . This reaction yields the corresponding bicyclo[4.2.1]nona-2,4,7-triene derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using efficient catalytic systems to ensure high yields and purity. The use of transition metal catalysts, such as cobalt or titanium complexes, is common in these processes .
Chemical Reactions Analysis
Types of Reactions
Nona-1,2,4-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: this compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) reagents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces saturated hydrocarbons.
Scientific Research Applications
Nona-1,2,4-triene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: This compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Nona-1,2,4-triene exerts its effects involves its ability to participate in various chemical reactions due to the presence of multiple double bonds. These double bonds can interact with different molecular targets, leading to the formation of new compounds. The pathways involved in these reactions are often catalyzed by transition metals, which facilitate the formation and breaking of chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.1]nona-2,4,7-triene: This compound is structurally similar and can be synthesized through similar cycloaddition reactions.
Cyclohepta-1,3,5-triene: Another related compound that serves as a precursor in the synthesis of Nona-1,2,4-triene.
Uniqueness
This compound is unique due to its specific arrangement of double bonds, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
61077-16-5 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
InChI |
InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h5,7,9H,1,4,6,8H2,2H3 |
InChI Key |
VOHOBADKHIPLHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


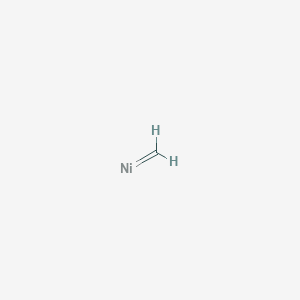
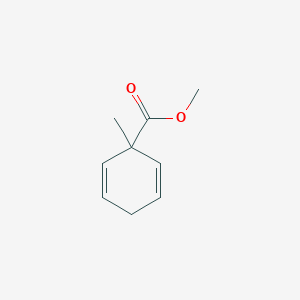

![2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14603116.png)
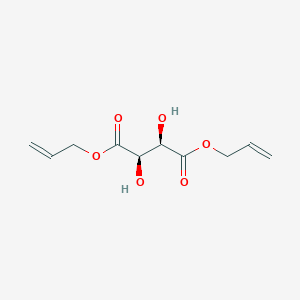
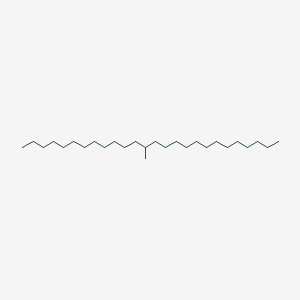
![1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14603148.png)


![1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one](/img/structure/B14603172.png)

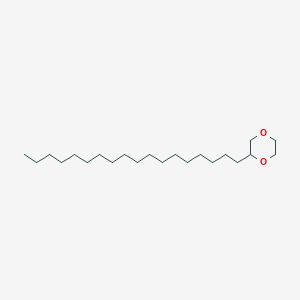
![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-](/img/structure/B14603195.png)
